3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
The compound 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-furan conjugate characterized by a thiazolidinone core with a sulfanylidene group at position 2, a (5Z)-configured methylidene bridge linked to a 5-(4-nitrophenyl)furan moiety, and a propanoate ester at position 3 (CAS: 735269-97-3, Molecular Weight: 404.01 g/mol) . Its structure (Fig. 1) combines electron-withdrawing (4-nitrophenyl) and π-conjugated (furan) substituents, which influence electronic properties and biological activity. Rhodanine derivatives are known for diverse applications, including antimicrobial, antidiabetic, and anticancer activities .
Properties
Molecular Formula |
C17H11KN2O6S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1 |
InChI Key |
PHUNRLYHXGMOLG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Chemical Reactions Analysis
KYA1797K undergoes several types of chemical reactions, primarily focusing on the destabilization of β-catenin and RAS proteins. The compound binds directly to the RGS domain of Axin, enhancing the β-catenin destruction complex, which activates GSK3β and results in the degradation of β-catenin and RAS . Common reagents used in these reactions include Axin and GSK3β, and the major products formed are degraded β-catenin and RAS proteins.
Scientific Research Applications
The compound "3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate," also known as KYA1797, is a chemical compound with potential applications in scientific research .
Basic Information
Available Forms
- **(Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Potassium salt Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, with a molecular weight of 442.5 g/mol
Potential Research Applications
While the provided search results do not detail specific applications or case studies for "3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate," the search results provide related compounds that may have similar applications:
- Tryptophan-Kynurenine Metabolism: Research suggests that the kynurenine (KYN) pathway, which involves the metabolism of tryptophan (Trp), is linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses. Compounds in this pathway are being investigated as potential risk factors, biomarkers, and targets for therapeutic interventions .
- Neuroprotection: KYN metabolites, particularly kynurenic acid (KYNA), have shown neuroprotective effects through their antioxidant properties and antagonism of NMDA receptors .
- Oxidative Stress Modulation: Metabolites in the KYN pathway, such as 3-HAA, can act as both pro-oxidants and antioxidants, depending on the cellular environment. This duality is important in understanding how KYN dysmetabolism contributes to neurodegenerative diseases, inflammation, and immune responses .
Mechanism of Action
KYA1797K exerts its effects by binding directly to the RGS domain of Axin, which enhances the β-catenin destruction complex. This activation leads to the phosphorylation and subsequent degradation of β-catenin and RAS proteins. The molecular targets involved include Axin, GSK3β, and β-catenin .
Comparison with Similar Compounds
The target compound is compared to structurally related rhodanine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological relevance.
Structural Analogs and Substituent Variations
Table 1: Key Structural Features of Analogs
Physicochemical and Electronic Properties
- Electron Effects : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the methylidene bridge compared to analogs with electron-donating groups (e.g., 2-methylbenzylidene in or 4-methoxyphenyl in ). This may improve reactivity in biological systems or catalytic processes.
- Solubility: The propanoate ester in the target compound increases hydrophilicity relative to phenyl or thiophene substituents (e.g., ). However, ester hydrolysis under physiological conditions could convert it to the more acidic propanoic acid form .
- Thermal Stability : Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit high predicted boiling points (~591.7°C), suggesting thermal robustness. The nitro group in the target compound may further stabilize the structure via resonance .
Biological Activity
The compound 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate , also known as potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate, is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Furan ring : Contributes to its reactivity and biological interactions.
- Thiazolidine ring : Imparts specific pharmacological properties.
- Nitrophenyl group : Enhances its ability to interact with biological targets.
Its molecular formula is with a molecular weight of approximately 442.5 g/mol .
Research indicates that potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate exhibits significant biological activity through the following mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes, particularly protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. For instance, it has an IC50 value of 130 nM against PTPN7, indicating potent inhibitory activity .
- Signal Transduction Modulation : By forming stable complexes with specific proteins, this compound can modulate signal transduction pathways that are vital for cell growth and metabolism .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses by inhibiting leukocyte activation and modulating pro-inflammatory signaling pathways .
Biological Targets
The compound interacts with several key biological targets:
| Target | Effect | Reference |
|---|---|---|
| Protein Tyrosine Phosphatase | Inhibition (IC50 = 130 nM) | |
| CD11b/CD18 Integrins | Modulation of inflammatory response | |
| Various metabolic enzymes | Inhibition leading to altered metabolism |
Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of similar thiazolidine derivatives, it was found that compounds with structural similarities to potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate significantly reduced leukocyte recruitment during acute inflammatory responses in murine models . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Another research highlighted the antibacterial and antifungal activities of related compounds within the same chemical family. These findings indicate that potassium 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate may also possess antimicrobial properties worthy of further investigation .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions influence product purity?
Methodological Answer: The compound is synthesized via Knoevenagel condensation , reacting a substituted aldehyde (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) with a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one). Key variables include solvent choice (DMF or acetic acid), temperature (reflux conditions), and catalysts (e.g., sodium acetate or triethylamine). Microwave irradiation can enhance reaction efficiency compared to conventional heating, reducing reaction times and improving yields .
Q. Which spectroscopic techniques are most effective for characterizing its structural and electronic properties?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thione C=S at ~1200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions, with aromatic protons in the 7–8 ppm range and nitrophenyl signals showing distinct splitting patterns .
- UV-Vis : Reveals electronic transitions influenced by the nitrophenyl and conjugated enone systems, with λmax typically between 300–400 nm .
Q. How does the nitro group at the 4-position of the phenyl ring influence reactivity in further derivatization?
Methodological Answer: The electron-withdrawing nitro group enhances electrophilicity at the furan methylidene carbon, facilitating nucleophilic additions (e.g., Michael additions). However, it may sterically hinder reactions at the para position. Reduction of the nitro group to an amine (using NaBH4/Pd-C) can alter electronic properties for downstream functionalization .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?
Methodological Answer: Density Functional Theory (DFT) models transition states and intermediates to identify energetically favorable pathways. For example, simulating the Knoevenagel condensation mechanism helps optimize solvent polarity and catalyst choice. The ICReDD framework integrates quantum calculations with experimental data, narrowing optimal conditions (e.g., solvent, temperature) via iterative feedback .
Q. How can substituents on the thiazolidinone core be modified to enhance biological activity, and what structural insights support this?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introducing electron-donating groups (e.g., methoxy) to the phenyl ring increases lipophilicity and membrane permeability.
- Molecular Docking : Virtual screening against target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonding between the thione sulfur and active-site residues .
- In vitro Assays : Derivatives with propanoate esters show improved solubility, critical for bioavailability studies .
Q. How can contradictions in reported reaction yields under varying conditions be resolved?
Methodological Answer: Design of Experiments (DoE) statistically isolates critical variables (e.g., temperature, stoichiometry). For example, a central composite design can model interactions between solvent polarity and catalyst loading, identifying conditions that maximize yield while minimizing side products (e.g., deiodinated byproducts) .
Q. What mechanistic insights explain the stereoselectivity observed in Z/E isomer formation during synthesis?
Methodological Answer: The Z-isomer predominates due to steric hindrance between the nitrophenyl group and thiazolidinone sulfur, as confirmed by NOESY NMR (nuclear Overhauser effect between furan and thione protons). Solvent polarity also stabilizes the transition state favoring the Z-configuration .
Q. How do frontier molecular orbitals (FMOs) influence the compound’s reactivity in photochemical applications?
Methodological Answer: DFT-calculated FMOs reveal a low-energy LUMO localized on the nitro group and conjugated enone system, enabling charge-transfer interactions under UV light. This property is exploited in photocatalytic studies, where the compound acts as an electron acceptor .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
